
2-(Propan-2-yl)-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-yl)-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group and an isopropyl group attached to a dihydrophthalazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzoic acid and isopropylamine.
Formation of Intermediate: The 2-(trifluoromethyl)benzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Cyclization: The acid chloride is then reacted with isopropylamine to form the intermediate amide. This intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield the desired dihydrophthalazinone compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and continuous flow processes to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propan-2-yl)-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the isopropyl group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Propan-2-yl)-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Propan-2-yl)-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isopropyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Propan-2-yl)-6-methyl-1,2-dihydrophthalazin-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(Propan-2-yl)-6-chloro-1,2-dihydrophthalazin-1-one: Contains a chloro group instead of a trifluoromethyl group.
2-(Propan-2-yl)-6-bromo-1,2-dihydrophthalazin-1-one: Contains a bromo group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(Propan-2-yl)-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C12H11F3N2O |
|---|---|
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
2-propan-2-yl-6-(trifluoromethyl)phthalazin-1-one |
InChI |
InChI=1S/C12H11F3N2O/c1-7(2)17-11(18)10-4-3-9(12(13,14)15)5-8(10)6-16-17/h3-7H,1-2H3 |
InChI-Schlüssel |
CSAAQDVEKNANED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)C2=C(C=C(C=C2)C(F)(F)F)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13207768.png)
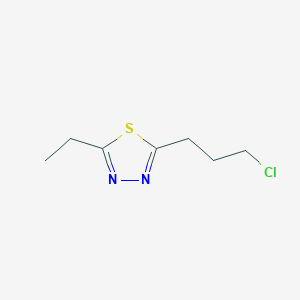
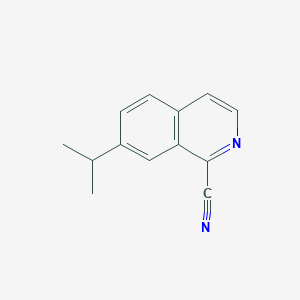
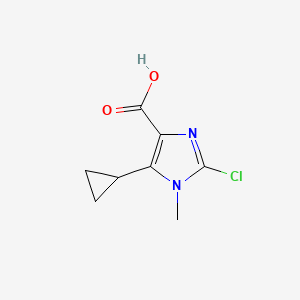
![3-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B13207796.png)

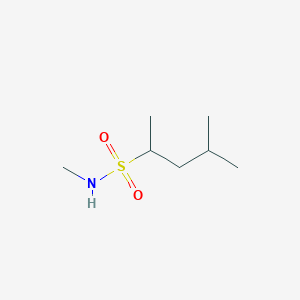
![3-[(3,4-Difluorobenzoyl)amino]propanoic acid](/img/structure/B13207806.png)
![2-[5-(4-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13207814.png)

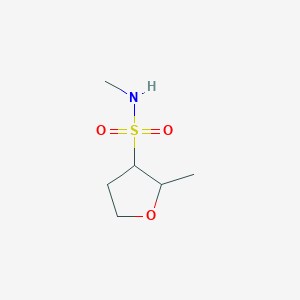
![4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207823.png)
![3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13207827.png)
![Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13207838.png)
